2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by its unique structural features, including a nitro group, a trifluoropropoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the nitro and trifluoropropoxy groups. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
- 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine
Uniqueness
Compared to similar compounds, 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid is unique due to its butanoic acid moiety, which may influence its solubility, reactivity, and biological activity. The presence of the trifluoropropoxy group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-2-6(9(17)18)15-5-7(16(19)20)8(14-15)21-4-3-10(11,12)13/h5-6H,2-4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQJTWCWOIFNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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